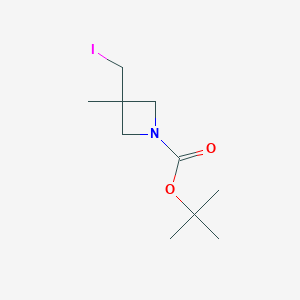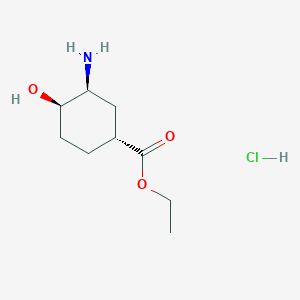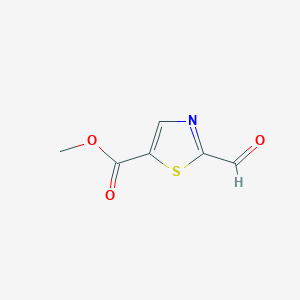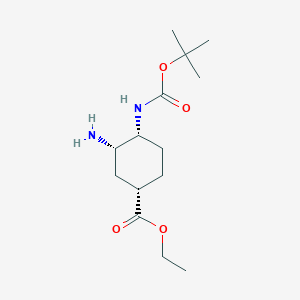![molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7](/img/structure/B1403545.png)
6-(Boc-amino)-1-azaspiro[3.3]heptane
Vue d'ensemble
Description
“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a sterically constrained amino acid . It is an analogue of the natural compounds ornitine and GABA, which play important roles in biological processes . Therefore, it can be advantageously used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This compound was added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The molecular structure of “6-(Boc-amino)-1-azaspiro[3.3]heptane” is characterized by a spirocyclic scaffold, which provides a wide variation of spatial disposition of the functional groups . Spirocyclic amino acids are very rare, both among natural and tailor-made amino acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process leads to the formation of the four-membered rings in the spirocyclic scaffold .Applications De Recherche Scientifique
Cyclobutane-derived Diamines Synthesis
"6-(Boc-amino)-1-azaspiro[3.3]heptane" is acknowledged as a promising sterically constrained diamine building block for drug discovery. Radchenko et al. (2010) developed an approach to synthesize Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, aimed at the preparation of multigram quantities. This synthesis exploits classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. The study underscores their potential use in creating sterically constrained diamines, constituents of commercially available drugs (Radchenko et al., 2010).
Amino Acids Synthesis
Radchenko et al. (2010) also performed the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design. This synthesis involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).
Boc-Protected Cyclopropane-Modified Proline Analogue
The synthesis of a Boc derivative of a novel cyclopropane-modified proline library member, Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the utility of "6-(Boc-amino)-1-azaspiro[3.3]heptane" in creating novel proline analogues. This synthesis, detailed by Tymtsunik et al. (2012), was conducted in six steps starting from (2S,4R)-4-hydroxyproline, using a modified Simmons–Smith reaction as a key step (Tymtsunik et al., 2012).
Chemical Transformations
Kostyuchenko et al. (2009) explored the chemical transformations of 3-aminopyrrolidin-2-ones containing a fused norbornane or spirocyclopropane fragment. Their reactions with benzaldehyde yielded azomethines, which upon reduction with sodium borohydride, produced N-substituted 3-aminopyrrolidin-2-ones. This work demonstrates the versatility of "6-(Boc-amino)-1-azaspiro[3.3]heptane" and its derivatives in facilitating various chemical transformations (Kostyuchenko et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-amino)-1-azaspiro[3.3]heptane | |
CAS RN |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)






![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)


![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)

![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)